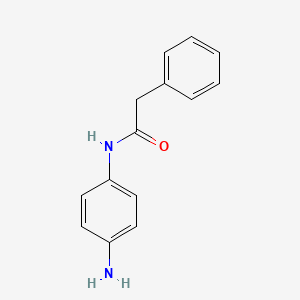

N-(4-aminophenyl)-2-phenylacetamide

Descripción

BenchChem offers high-quality N-(4-aminophenyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIVNUAEZMDIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to N-(4-aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Applications

Introduction: Defining the Structure and Nomenclature

N-(4-aminophenyl)-2-phenylacetamide is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a 2-phenylacetamide moiety with a p-phenylenediamine core. This arrangement offers multiple reactive sites, positioning it as a valuable intermediate for the synthesis of more complex molecular architectures, including heterocyclic systems. The phenylacetamide group is a known pharmacophore present in various therapeutic agents, while the 1,4-diaminobenzene portion is a common building block in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] This guide provides an in-depth analysis of its chemical identity, properties, a robust synthesis protocol, and potential applications for research and drug development professionals.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is N-(4-aminophenyl)-2-phenylacetamide . Due to its specific isomeric and functional group arrangement, it may also be referred to by several synonyms:

-

4-Amino-N-(phenylacetyl)aniline

-

p-(Phenylacetylamino)aniline

-

N1-(Phenylacetyl)-1,4-benzenediamine

-

2-Phenyl-N-(4-aminophenyl)acetamide

It is crucial to distinguish this compound from its isomers, such as N-(2-aminophenyl)-2-phenylacetamide and N-(3-aminophenyl)-2-phenylacetamide, where the positions of the amino and acetamido groups on the aniline ring differ, leading to distinct chemical properties and reactivity.[3]

Physicochemical and Spectroscopic Properties

While extensive experimental data for N-(4-aminophenyl)-2-phenylacetamide is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

| Property | Predicted/Estimated Value | Reference/Basis |

| Molecular Formula | C₁₄H₁₄N₂O | - |

| Molecular Weight | 226.28 g/mol | - |

| Appearance | Expected to be an off-white to light brown crystalline solid | Based on similar compounds like 4-Aminoacetanilide.[4] |

| Melting Point | Not experimentally determined; expected to be >150 °C | Inferred from related structures like N-phenylacetamide (113-115 °C).[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General characteristic of aromatic amides. |

| Predicted logP | ~2.5 | Computational prediction. |

| CAS Number | 19833-99-5 | Not widely cited, requires verification in specific databases. |

Spectroscopic Profile

For structural elucidation and purity assessment, the following spectroscopic signatures are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to display characteristic signals for the aromatic protons on both phenyl rings (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and distinct signals for the amide (-NH-) and primary amine (-NH₂) protons.[1]

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of 14 unique carbon atoms, including a characteristic peak for the amide carbonyl carbon around 170 ppm, along with signals for the aromatic and aliphatic carbons.[1]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₄N₂O.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic rings.

Synthesis Protocol: A Self-Validating Approach

The most direct and efficient synthesis of N-(4-aminophenyl)-2-phenylacetamide is achieved through the selective acylation of p-phenylenediamine with phenylacetyl chloride. The key challenge in this synthesis is controlling the stoichiometry to favor mono-acylation and prevent the formation of the di-acylated byproduct.

Causality Behind Experimental Choices

-

Choice of Reactants: p-Phenylenediamine serves as the nucleophile, and phenylacetyl chloride is the electrophilic acylating agent.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.

-

Base: A mild, non-nucleophilic base such as triethylamine (Et₃N) or pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]

-

Temperature Control: The reaction is exothermic; therefore, initial addition of the acyl chloride is performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[6]

Step-by-Step Experimental Methodology

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (0.95 equivalents to favor mono-acylation) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-aminophenyl)-2-phenylacetamide.[1]

Synthesis and Purification Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(4-aminophenyl)-2-phenylacetamide.

Applications in Drug Development and Materials Science

While N-(4-aminophenyl)-2-phenylacetamide itself may not be a final drug product, its structural motifs are prevalent in pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Intermediate for Heterocyclic Synthesis

The presence of both an amino and an amide group allows for cyclization reactions to form various heterocyclic systems. These scaffolds are central to many drug classes. For instance, related N-(2-aminophenyl)acetamides are precursors to benzimidazoles and benzodiazepines, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6]

Potential as a Pharmacophore

The broader class of phenylacetamide derivatives has demonstrated diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The title compound can serve as a starting point for developing new chemical entities with potential therapeutic applications. The free amino group provides a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[1]

Role in Polymer and Dye Synthesis

The p-phenylenediamine core is a well-established component in the synthesis of high-performance polymers and azo dyes. The introduction of the phenylacetamide group can modify the properties of these materials, potentially leading to novel applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-(4-aminophenyl)-2-phenylacetamide and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If in eyes, rinse cautiously with water for several minutes.[7]

Conclusion

N-(4-aminophenyl)-2-phenylacetamide is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is achievable through a controlled acylation reaction, and its bifunctional nature allows for a wide range of subsequent chemical transformations. This guide provides a foundational understanding for researchers and scientists looking to explore the chemistry and applications of this versatile compound.

References

- A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. (n.d.). Benchchem.

- Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025). ResearchGate.

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).

- N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate. (n.d.). Benchchem.

-

4-Aminoacetanilide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

4-Aminoacetanilide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

N-Phenylacetamide. (n.d.). ChemBK. Retrieved January 28, 2026, from [Link]

- Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. (n.d.). Benchchem.

Sources

Unlocking the Therapeutic Potential of N-(4-aminophenyl)-2-phenylacetamide: A Technical Guide to Target Identification and Validation

Abstract

N-(4-aminophenyl)-2-phenylacetamide is a synthetic compound belonging to the versatile class of phenylacetamides, a scaffold known for a wide spectrum of biological activities. While direct research on this specific molecule is nascent, its structural analogs have shown promise as anticancer, antidepressant, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide provides a comprehensive framework for drug development professionals and researchers to systematically explore and identify the therapeutic targets of N-(4-aminophenyl)-2-phenylacetamide. We will delve into hypothesis-driven and unbiased screening methodologies, detailing the causality behind experimental choices and providing robust protocols for target validation. This document serves as a roadmap for unlocking the full therapeutic potential of this promising molecule.

Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Medicinal Chemistry

The phenylacetamide core is a recurring motif in a multitude of pharmacologically active compounds.[3] Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets make it a "privileged structure" in drug discovery. Derivatives of this scaffold have been reported to exhibit a diverse array of biological effects, including:

-

Anticancer Activity: Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as prostate (PC3) and breast (MCF-7) carcinoma.[2][4]

-

Antidepressant Properties: Certain phenylacetamides have shown potent antidepressant activity, with some compounds exhibiting greater potential than existing drugs like moclobemide and fluoxetine.[5] The proposed mechanism for some of these derivatives is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[5]

-

Anti-inflammatory and Analgesic Effects: The acetamide nucleus is found in compounds with demonstrated anti-inflammatory and analgesic properties.[1]

-

Anticonvulsant Activity: Some derivatives have shown potential in inhibiting seizures, possibly through the blockage of voltage-dependent sodium channels or by acting as NMDA receptor antagonists.[6]

-

Antimicrobial Properties: Analogs have been synthesized and shown to possess activity against various bacterial and fungal strains.[1]

Given the rich pharmacology of its analogs, N-(4-aminophenyl)-2-phenylacetamide presents a compelling case for in-depth investigation to uncover its unique therapeutic applications.

Strategic Approaches to Target Identification

A dual-pronged approach, combining hypothesis-driven investigation with unbiased screening, is recommended to comprehensively map the target landscape of N-(4-aminophenyl)-2-phenylacetamide.

Hypothesis-Driven Target Exploration

This approach leverages existing knowledge about the biological activities of structurally similar compounds to formulate educated hypotheses about potential targets.

2.1.1. Farnesoid X Receptor (FXR) Antagonism

A recent study identified a 4-aminophenylacetamide derivative as a potent and intestine-specific Farnesoid X Receptor (FXR) antagonist, showing therapeutic potential in a mouse model of nonalcoholic steatohepatitis (NASH).[7] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[7] Antagonism of intestinal FXR has emerged as a promising strategy for treating NASH.[7]

Logical Rationale: The structural similarity between the known FXR antagonist and N-(4-aminophenyl)-2-phenylacetamide provides a strong rationale for investigating FXR as a potential target.

Experimental Workflow:

Caption: Workflow for validating FXR as a target.

2.1.2. Carbonic Anhydrase (CA) Inhibition

Certain N-phenylacetamide-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII.[8] These enzymes are involved in pH regulation and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[8]

Logical Rationale: The phenylacetamide scaffold contributes to the binding of these inhibitors. It is plausible that N-(4-aminophenyl)-2-phenylacetamide could interact with the active site of various CA isoforms.

Experimental Workflow:

Caption: Workflow for evaluating carbonic anhydrase inhibition.

2.1.3. Dopamine D4 Receptor (D4R) Modulation

Analogs of the D4R-selective partial agonist A-412997, which feature a phenylacetamide core, have been explored for their interactions with the D4R binding pocket.[9] Selective targeting of D4R is a potential therapeutic strategy for cognitive disorders like ADHD and Alzheimer's disease.[9]

Logical Rationale: The phenylacetamide moiety is a key structural feature for D4R ligands. N-(4-aminophenyl)-2-phenylacetamide could potentially bind to D4R and modulate its activity.

Experimental Workflow:

-

Primary Assay: Competition radioligand binding assays using membranes from cells expressing human D2R, D3R, and D4R to determine the compound's affinity and selectivity.[9]

-

Functional Assay: A functional assay, such as a cAMP accumulation assay, to determine if the compound acts as an agonist, antagonist, or partial agonist.

-

Molecular Modeling: Docking studies to predict the binding mode of the compound within the D4R binding pocket.[9]

Unbiased (Phenotypic) Screening Approaches

When a clear hypothesis is lacking, unbiased screening in disease-relevant cellular models can reveal unexpected therapeutic targets.

2.2.1. High-Content Imaging (HCI) for Phenotypic Profiling

HCI allows for the multiparametric analysis of cellular phenotypes upon compound treatment. This can provide clues about the mechanism of action by comparing the phenotypic fingerprint of N-(4-aminophenyl)-2-phenylacetamide to a reference library of compounds with known targets.

Experimental Workflow:

-

Cell Panel Selection: Choose a panel of cell lines relevant to various disease areas (e.g., cancer, neurodegeneration, inflammation).

-

Staining and Imaging: Treat cells with the compound and stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., nucleus, cytoskeleton, mitochondria). Acquire images using a high-content imager.

-

Image Analysis and Feature Extraction: Use image analysis software to quantify hundreds of cellular features (e.g., cell shape, texture, intensity).

-

Fingerprint Comparison: Compare the phenotypic fingerprint of the compound to a database of reference compounds to generate hypotheses about its mechanism of action.

2.2.2. Chemical Proteomics for Target Deconvolution

Chemical proteomics aims to identify the direct protein targets of a small molecule in a complex biological system. Affinity-based methods are particularly powerful.

Workflow for Affinity-Based Target Identification:

Caption: Workflow for affinity-based chemical proteomics.

Synthesis and Characterization

The synthesis of N-(4-aminophenyl)-2-phenylacetamide can be achieved through standard organic chemistry reactions. A common method is the acylation of p-phenylenediamine with phenylacetyl chloride.[10]

General Synthetic Protocol

A detailed protocol for the synthesis of the related compound N-(2-aminophenyl)-2-phenylacetamide can be adapted.[11]

-

Dissolution: Dissolve p-phenylenediamine and a mild base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM).

-

Acylation: Slowly add a solution of phenylacetyl chloride in DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized compound is crucial for ensuring its identity and purity.

| Property | Predicted/Analogous Value | Data Source |

| Molecular Formula | C₁₄H₁₄N₂O | - |

| Molecular Weight | 226.28 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| logP | Data not available | - |

| Spectroscopic Method | Expected Features |

| ¹H NMR | Signals for the methylene protons, aromatic protons of both phenyl rings, and the amine and amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, methylene carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.[11] |

Preliminary Safety and Toxicological Assessment

Early assessment of potential toxicity is critical in the drug development process.

-

In Silico Prediction: Utilize computational models to predict potential liabilities such as mutagenicity, carcinogenicity, and hERG channel inhibition.

-

In Vitro Cytotoxicity: Determine the compound's cytotoxicity in a panel of cell lines (e.g., HepG2 for liver toxicity) using assays like the MTS assay.[2]

-

Metabolic Stability: Assess the compound's stability in liver microsomes to predict its metabolic fate. The parent compound of paracetamol, N-(4-hydroxyphenyl)acetamide, is known to form a toxic metabolite (NAPQI) upon oxidation, leading to hepatotoxicity in cases of overdose.[12] It is therefore crucial to investigate the metabolic profile of N-(4-aminophenyl)-2-phenylacetamide.

Conclusion and Future Directions

N-(4-aminophenyl)-2-phenylacetamide is a molecule of significant interest, backed by a scaffold with a proven track record in medicinal chemistry. This guide outlines a systematic and multi-faceted approach to elucidating its therapeutic targets and potential applications. By combining hypothesis-driven research based on the activities of its analogs with unbiased screening methods, researchers can efficiently navigate the complexities of target identification. The detailed experimental workflows provided herein offer a practical starting point for initiating a comprehensive drug discovery program centered on this promising compound. Future efforts should focus on synthesizing a library of derivatives to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties for the identified targets.

References

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

-

Patel, R. B., et al. (2014). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform. Available at: [Link]

-

Oli, A. N., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

- BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]

-

Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports. Available at: [Link]

- BenchChem. (2025). Application Note: Synthesis and Utility of N-(2-Aminophenyl)

-

Wang, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

-

Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

- BenchChem. (2025). N-(2-Aminophenyl)

-

Yu, Q., et al. (2024). Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kour, G., et al. (2023). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. Available at: [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Purity Isolation of N-(4-aminophenyl)-2-phenylacetamide via Optimized Column Chromatography

Abstract: This document provides a comprehensive technical guide for the purification of N-(4-aminophenyl)-2-phenylacetamide, a valuable chemical intermediate in drug discovery and materials science. Standard synthesis protocols often yield a crude product containing unreacted starting materials, over-acylated byproducts, and other impurities. Achieving high purity is critical for subsequent synthetic steps and biological assays. This guide details two robust column chromatography protocols, emphasizing the rationale behind parameter selection, troubleshooting common issues, and ensuring final product integrity through validated analytical methods. We address the specific challenges associated with purifying aromatic amines on silica gel and provide expert-driven solutions for achieving optimal separation and yield.

Pre-Chromatography Strategy: Understanding the Impurity Profile

The success of any purification is predicated on a clear understanding of the potential impurities, which is dictated by the synthetic route employed. N-(4-aminophenyl)-2-phenylacetamide is typically synthesized via one of two primary pathways, each with a characteristic impurity profile.

-

Route A: Acylation of p-Phenylenediamine: This common method involves the reaction of p-phenylenediamine with an acylating agent like phenylacetyl chloride. The principal challenge is achieving selective mono-acylation.[1][2]

-

Primary Impurity: The major byproduct is the di-acylated species, N,N'-(1,4-phenylene)bis(2-phenylacetamide). Due to its larger size and two amide groups, it typically has a different polarity from the desired mono-acylated product, making chromatographic separation feasible.

-

Other Impurities: Unreacted p-phenylenediamine and phenylacetic acid (from hydrolysis of phenylacetyl chloride) may also be present.

-

-

Route B: Reduction of N-(4-nitrophenyl)-2-phenylacetamide: This route involves the reduction of a nitro group to the target primary amine.[3]

-

Primary Impurity: The most common impurity is the unreacted starting material, N-(4-nitrophenyl)-2-phenylacetamide. The significant polarity difference between a nitro group (-NO₂) and an amino group (-NH₂) generally allows for straightforward separation.

-

Other Impurities: Reagents and byproducts from the reduction reaction (e.g., metal catalysts) must also be considered and are typically removed during aqueous workup.[4]

-

A preliminary Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture is essential to visualize these impurities and inform the development of the optimal chromatographic conditions.

The Challenge: Chromatographing Aromatic Amines

A core principle in designing this protocol is acknowledging the inherent difficulty of purifying basic compounds like aromatic amines on standard silica gel. Silica gel possesses a weakly acidic surface due to the presence of silanol groups (Si-OH). This acidity can lead to several undesirable outcomes:

-

Strong Adsorption: The basic amino group of the target molecule can interact strongly with the acidic silanols, leading to poor mobility on the column.

-

Peak Tailing: This strong interaction often results in broad, tailing peaks, which significantly reduces resolution and leads to cross-contamination of fractions.

-

Irreversible Binding & Degradation: In some cases, the product can bind irreversibly to the stationary phase, drastically reducing yield, or even degrade on the acidic surface.

To counteract these effects, a strategic approach to stationary and mobile phase selection is required.[5]

Protocol 1: Modified Normal-Phase Chromatography on Silica Gel

This protocol represents the most common and accessible method, utilizing standard silica gel but modifying the mobile phase to improve peak shape and recovery.

Prerequisite: TLC Method Development

The goal is to identify a solvent system that provides a retention factor (Rƒ) of 0.25–0.35 for N-(4-aminophenyl)-2-phenylacetamide.[6] This Rƒ value typically ensures that the compound does not elute too quickly (near the solvent front) or too slowly (requiring excessive solvent), maximizing separation from impurities.

Step-by-Step TLC Protocol:

-

Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate). A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.

-

In a small vial, dissolve a sample of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spot the dissolved crude product onto a silica gel TLC plate.

-

Develop the plates in the prepared chambers.

-

Visualize the separated spots using a UV lamp (254 nm).[7]

-

If the product spot is too high (Rƒ > 0.4), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spot is too low (Rƒ < 0.2), increase the polarity (increase the proportion of ethyl acetate).

-

Once an optimal solvent ratio is found, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide , to the mobile phase (typically 0.5-1% by volume).[5] Run a final TLC with this modified eluent. This step is critical as it "neutralizes" the acidic sites on the silica, preventing peak tailing. The Rƒ value may increase slightly.

Column Chromatography Protocol

The following workflow outlines the purification process from column packing to final product isolation.

Caption: Column Chromatography Workflow.

Materials and Parameters:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard particle size for flash chromatography, providing a good balance between resolution and flow rate. |

| Column Dimensions | Varies with sample size | A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[8] |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 0.5-1% Triethylamine (TEA) | The Hexane/EtOAc system offers good solvating power for this class of compounds.[8][9] TEA is crucial to deactivate acidic silanol groups and ensure sharp, symmetrical peaks for the basic amine.[5] |

| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica and loading the resulting powder is superior to wet loading for achieving a narrow starting band and optimal resolution. |

| Elution | Isocratic or Gradient | Start with the TLC-optimized solvent system (isocratic). If impurities are close to the product, a shallow gradient (slowly increasing the percentage of ethyl acetate) can improve separation. |

| Fraction Size | ~0.5% of Column Volume | Smaller fractions increase the purity of the final pooled product but require more analysis. |

Step-by-Step Column Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 8:2 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed.

-

Sample Loading: Dissolve the crude N-(4-aminophenyl)-2-phenylacetamide in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2x the weight of the crude product) to this solution. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, starting with the composition determined by TLC. Maintain a constant flow rate.

-

Fraction Collection: Collect fractions systematically in test tubes or vials.

-

Monitoring: Spot every few fractions onto a TLC plate to track the elution of the product and impurities. The desired product should appear after any less polar impurities and before any more polar impurities.

-

Pooling and Evaporation: Once the pure fractions are identified by TLC, combine them in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Alternative Stationary Phase - Basic Alumina

For particularly challenging separations where silica proves ineffective even with modifiers, using a basic stationary phase is an excellent alternative.[10] Basic alumina has a surface that is inherently compatible with basic analytes, often eliminating the need for mobile phase modifiers.

Caption: Decision workflow for stationary phase selection.

Protocol Highlights:

-

Stationary Phase: Use activated, basic alumina (Brockmann I), adjusting the activity by adding a small percentage of water if necessary.

-

Mobile Phase Development: Perform TLC on alumina plates to determine the optimal solvent system. Note that the polarity of solvents can have a different effect on alumina compared to silica. A typical starting point is Dichloromethane with a small percentage of Methanol.

-

Procedure: The column packing and elution procedure is analogous to the silica gel protocol, but without the need for a basic modifier in the eluent.

Post-Purification Validation

A successful purification must be confirmed with rigorous analytical techniques. This step forms the core of a self-validating protocol.

-

TLC: A single, well-defined spot on a TLC plate (co-spotted with the crude mixture) is the first indication of purity.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of detecting trace impurities not visible by TLC.[3] A purity level of >98% is typically desired.

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the purified compound and can reveal the presence of impurities if their protons are visible and resolved in the spectrum.[7]

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.[4][11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Product will not move off the column baseline | 1. Mobile phase is not polar enough.2. Irreversible adsorption on acidic silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase % of ethyl acetate).2. Ensure a basic modifier (TEA) is present. If the problem persists, switch to basic alumina (Protocol 2).[5] |

| Poor separation (overlapping spots) | 1. Incorrect mobile phase polarity.2. Column was overloaded with crude product.[8] | 1. Re-optimize the mobile phase with TLC to maximize the difference in Rƒ (ΔRƒ) between the product and impurity.2. Use a larger column or reduce the amount of sample loaded. Maintain a sample-to-silica ratio of at least 1:30. |

| Product elutes as a broad, tailing band | 1. Acid-base interaction with silica gel.2. Sample was loaded in too large a volume of solvent. | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[5]2. Use the dry loading technique to ensure a concentrated sample band at the start of the separation. |

| Low yield after purification | 1. Irreversible adsorption (see above).2. Product is too soluble in the mobile phase, leading to premature elution with impurities.3. Inappropriate fraction pooling. | 1. Use a modified mobile phase or switch to alumina.2. Use a less polar mobile phase to achieve an Rƒ of ~0.25-0.35.3. Carefully analyze all fractions by TLC and only pool those of high purity. It may be necessary to sacrifice fractions that show contamination. |

| Yellowish tint in final product | Presence of colored, polar impurities. | If the impurity is not removed by chromatography, consider a subsequent recrystallization. Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[6] |

References

-

Li, Y., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 22(11), 1839. Available from: [Link]

-

Jacobs, T. L., et al. (1944). Phenylacetamide. Organic Syntheses, 24, 92. Available from: [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

-

International Journal of Scientific Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]

-

PubChem. N-(4-aminophenethyl)-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. What is the best technique for amide purification? (Discussion). Available from: [Link]

-

Houghtaling, J., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 6(4), 2883–2894. Available from: [Link]

-

Reddit. r/chemistry. (2016). Column Chromatography: Amides. Available from: [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(23), 6332–6335. Available from: [Link]

-

FooDB. Showing Compound 2-Phenylacetamide (FDB027865). Available from: [Link]

-

Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. Available from: [Link]

-

ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]

-

Huang, S-Y., et al. (2007). Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide. The Journal of Supercritical Fluids, 42(2), 165-171. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Spectroscopic Characterization of N-(4-aminophenyl)-2-phenylacetamide

Abstract

N-(4-aminophenyl)-2-phenylacetamide is a molecule of interest in synthetic and medicinal chemistry, possessing a unique combination of a phenylacetamide scaffold and a 4-aminophenyl moiety.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This document provides a detailed guide for the comprehensive characterization of this compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. This application note is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related chemical entities.

Introduction: The Need for Rigorous Characterization

The compound N-(4-aminophenyl)-2-phenylacetamide (CAS No. 346583-86-6) incorporates structural features from both aniline and phenylacetic acid derivatives.[1] The phenylacetamide group is a key component in various pharmacologically active compounds, while the aminophenyl group offers a reactive site for further chemical modifications, such as the synthesis of thiazole derivatives or other complex heterocyclic systems.[2][3] Given its potential as a synthetic intermediate, unambiguous structural verification is a critical prerequisite for its use in subsequent research.

Spectroscopic techniques like FT-IR and NMR are indispensable tools for molecular characterization.[4] FT-IR spectroscopy provides rapid, qualitative information about the functional groups present in a molecule, while ¹H and ¹³C NMR spectroscopy offers detailed insights into the molecular skeleton, elucidating the precise connectivity and chemical environment of each atom. This guide explains the causality behind our analytical choices and provides robust, self-validating protocols to ensure the generation of high-quality, reproducible data.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The key functional groups that will yield characteristic signals are highlighted below.

Figure 2: Experimental workflow for the spectroscopic characterization of N-(4-aminophenyl)-2-phenylacetamide.

Safety Precautions

As a matter of good laboratory practice, N-(4-aminophenyl)-2-phenylacetamide should be handled with appropriate care. While specific toxicity data for this compound is limited, related aromatic amines and amides can be harmful. [5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5]Avoid contact with skin and eyes.

-

Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Conclusion

The combination of FT-IR and multinuclear NMR spectroscopy provides a robust and definitive method for the structural characterization of N-(4-aminophenyl)-2-phenylacetamide. FT-IR offers rapid confirmation of essential functional groups, while ¹H and ¹³C NMR deliver an unambiguous map of the molecular framework. The detailed protocols and interpretation guidelines presented in this application note establish a self-validating system for ensuring the identity and purity of this valuable chemical intermediate, thereby upholding the principles of scientific integrity in research and development.

References

-

Srabović, M., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for "...". Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). Phenacetin | C10H13NO2. Retrieved January 27, 2026, from [Link]

- Supporting Information: Synthesis of amides directly from carboxylic acids and hydrazines. (n.d.).

-

ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

-

Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and.... Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance.... Retrieved January 27, 2026, from [Link]

-

Asadi, P., et al. (2019). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical Sciences, 25(3), 243-249. Available at: [Link]

- Supporting Information for "...". (n.d.).

-

ResearchGate. (n.d.). FTIR spectrum of N-benzyl-2-phenylacetamide (1). Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl-. Retrieved January 27, 2026, from [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

Quantitative Analysis of N-(4-aminophenyl)-2-phenylacetamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(4-aminophenyl)-2-phenylacetamide. Phenylacetamide derivatives are a significant class of compounds in medicinal chemistry, often serving as scaffolds for therapeutic agents, including potential anticancer drugs.[1] Accurate quantification of these molecules in complex biological matrices is therefore critical for preclinical and clinical drug development. This guide explains the causal logic behind key experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, ensuring scientific integrity and methodological rigor.

Introduction: The Analytical Imperative

N-(4-aminophenyl)-2-phenylacetamide is an organic intermediate whose core structure is found in a variety of compounds with established therapeutic applications.[2] Its analysis presents a typical challenge in bioanalytical chemistry: achieving low detection limits in complex sample types like plasma or tissue homogenates, where matrix components can interfere with ionization and compromise data quality.[3]

The objective of this application note is to present a self-validating analytical system based on LC-MS/MS. This technique is the industry standard for bioanalysis due to its superior sensitivity and specificity, which is achieved by coupling the separation power of liquid chromatography with the precise mass filtering of tandem mass spectrometry.[4][5] We will delve into a systematic approach, beginning with the physicochemical properties of the analyte and culminating in a fully validated protocol suitable for regulated environments.

Analyte Properties and Methodological Considerations

Understanding the physicochemical nature of N-(4-aminophenyl)-2-phenylacetamide is the foundation of rational method development.[6] The molecule's structure features two key functional groups that dictate its analytical behavior: a basic primary aromatic amine (-NH₂) and a secondary amide linkage.

| Property | Value | Rationale for Method Development |

| Molecular Formula | C₁₄H₁₄N₂O | Defines the exact mass for mass spectrometer tuning. |

| Monoisotopic Mass | 226.1106 g/mol | The theoretical exact mass used for precursor ion selection. |

| Key Functional Groups | Primary Aromatic Amine, Secondary Amide | The presence of basic nitrogen atoms makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI) via protonation [M+H]⁺.[7] |

| Predicted logP | 1.8 - 2.5 (Est.) | Indicates moderate lipophilicity, making it suitable for retention on reversed-phase C18 columns. |

Mass Spectrometry (MS/MS) Method Development

The heart of the assay's selectivity lies in the tandem mass spectrometer. Our strategy is to use Electrospray Ionization (ESI) for its efficiency with polar, thermally labile molecules and its ability to produce protonated molecular ions with minimal fragmentation in the source.[8]

Ionization and Precursor Ion Selection

The initial step involves direct infusion of a ~1 µg/mL solution of N-(4-aminophenyl)-2-phenylacetamide into the mass spectrometer. Given the basic nature of the amine and amide groups, the analysis is conducted in Positive Ion Mode . The mobile phase, containing a small amount of acid (e.g., 0.1% formic acid), ensures the analyte is readily protonated in solution before it enters the ESI source.[2] In the full scan (Q1) spectrum, we expect to see a strong signal for the protonated molecule, [M+H]⁺, at m/z 227.1.

Fragmentation and MRM Transition Selection

Once the precursor ion is confirmed, we perform a product ion scan. The [M+H]⁺ ion (m/z 227.1) is isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3).

The fragmentation of N-(4-aminophenyl)-2-phenylacetamide is predictable. The most labile bond is typically the amide C-N bond. The primary fragmentation processes for N-aryl substituted 2-phenylacetamides often involve cleavage alpha to the carbonyl function.[9]

Predicted Fragmentation Pathway:

-

Precursor Ion: The protonated molecule at m/z 227.1 .

-

Primary Fragmentation: Cleavage of the C-C bond between the carbonyl and the methylene bridge is expected, leading to the formation of the stable tropylium ion at m/z 91.1 . This is a classic fragmentation pattern for compounds containing a benzyl moiety.

-

Secondary Fragmentation: Another likely fragmentation is the cleavage of the amide bond, resulting in the formation of the protonated 4-aminoaniline fragment at m/z 109.1 after the loss of phenylketene.

Based on this analysis, we select two Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation, which provides high confidence in the results.

| Parameter | Setting | Rationale |

| Precursor Ion (Q1) | m/z 227.1 | The protonated molecular ion [M+H]⁺. |

| Product Ion (Q3) - Quantifier | m/z 91.1 | Typically the most intense and stable fragment, used for calculating concentration. |

| Product Ion (Q3) - Qualifier | m/z 109.1 | A second, specific fragment. The ratio of qualifier to quantifier must be consistent across all samples and standards, confirming analyte identity. |

| Collision Energy (CE) | Analyte-specific | Optimized empirically to maximize the signal of the chosen product ions. |

| Dwell Time | 50-100 ms | Sufficient time to acquire >12-15 data points across a chromatographic peak for accurate integration. |

Liquid Chromatography (LC) Method

The LC system separates the analyte from endogenous matrix components prior to MS detection. A reversed-phase C18 column is the workhorse for small molecules of moderate polarity and is the logical starting point.[10]

| Parameter | Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for this class of molecule. The smaller particle size offers high efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid aids in analyte protonation for ESI+ and ensures sharp peak shapes. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase. Acetonitrile is often preferred for its lower viscosity and good eluotropic strength. |

| Flow Rate | 0.4 mL/min | Compatible with the column dimensions and ESI interface. |

| Injection Volume | 5 µL | A small volume to minimize peak broadening. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility. |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A gradient ensures the analyte is eluted as a sharp peak while cleaning late-eluting matrix components from the column, preventing carryover.[11] |

Sample Preparation: A Critical Step for Data Quality

The goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids) that can cause ion suppression and lead to inaccurate results.[3] The choice of method depends on the required sensitivity and throughput.

Protocol 1: Protein Precipitation (Fast & Simple)

This method is ideal for high-throughput screening where speed is prioritized.[12]

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike: Add internal standard (a stable isotope-labeled version of the analyte is ideal).

-

Precipitate: Add 150 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein crashing.

-

Mix: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge: Centrifuge at >10,000 x g for 5 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.

-

Evaporate & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen.[13] Reconstitute the residue in 100 µL of Mobile Phase A. This step ensures the sample is dissolved in a weak solvent, promoting sharp peaks upon injection.

-

Analyze: Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (Clean & Sensitive)

SPE provides a much cleaner extract, reducing matrix effects and improving sensitivity. This is the preferred method for validation and regulated studies.

-

Condition: Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the plasma sample (pre-treated with 4% phosphoric acid to ensure analyte binding).

-

Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

-

Wash 2: Wash with 1 mL of 20% methanol in water to remove less-polar interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A.

-

Analyze: Inject into the LC-MS/MS system.

Method Validation: Ensuring Trustworthy Data

An analytical method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the procedure is fit for its intended purpose.[14][15]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Ensures the signal detected is solely from the analyte of interest. |

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ). | Measures the closeness of the determined value to the true value. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ). | Measures the repeatability and reproducibility of the assay. |

| Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. | The lowest concentration that can be reliably quantified. |

| Matrix Effect | CV% of post-extraction spiked samples should be ≤ 15%. | Assesses the degree of ion suppression or enhancement caused by the biological matrix. |

| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |

Conclusion

This application note outlines a comprehensive and scientifically-grounded framework for the quantitative analysis of N-(4-aminophenyl)-2-phenylacetamide using LC-MS/MS. By systematically optimizing chromatographic separation, mass spectrometric detection, and sample preparation, this method provides the sensitivity, specificity, and reliability required for demanding applications in pharmaceutical research and development. The protocols described herein are designed to be self-validating systems, adhering to international regulatory standards and ensuring the generation of high-quality, defensible data.

References

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available from: [Link]

-

Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. PubMed. Available from: [Link]

-

Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Available from: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

-

Acetamide, N-(4-aminophenyl)-. NIST WebBook. Available from: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available from: [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available from: [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

-

Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. Available from: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare.com. Available from: [Link]

-

Ion-exchange chromatography/electrospray mass spectrometry for the identification of organic and inorganic species in topiramate tablets. PubMed. Available from: [Link]

-

Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biocompare.com [biocompare.com]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tecan.com [tecan.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. organomation.com [organomation.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In vitro antibacterial activity evaluation of N-phenylacetamide derivatives

An Application Guide for the In Vitro Antibacterial Activity Evaluation of N-phenylacetamide Derivatives

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2] N-phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in medicinal chemistry due to their versatile structure and wide range of biological activities.[3][4][5] Rigorous and standardized in vitro evaluation is the foundational step in characterizing the antibacterial efficacy of these novel derivatives, providing the essential data needed to guide further development from lead compound to clinical candidate.

This guide provides a detailed overview and actionable protocols for assessing the in vitro antibacterial properties of N-phenylacetamide derivatives. It is designed for researchers in drug development and microbiology, emphasizing the causality behind experimental choices and adherence to internationally recognized standards to ensure data integrity and reproducibility.

Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The evaluation of an antimicrobial agent's efficacy hinges on two primary methodologies: diffusion and dilution.[6][7]

-

Diffusion-Based Assays: These methods rely on the principle that a compound will diffuse from a point source through a solid agar medium inoculated with a target bacterium. The extent of diffusion and the compound's potency create a concentration gradient, resulting in a zone of inhibited bacterial growth. The diameter of this "zone of inhibition" provides a qualitative or semi-quantitative measure of antibacterial activity.[7] This approach is ideal for initial high-throughput screening.

-

Dilution-Based Assays: These are quantitative methods used to determine the precise minimum concentration of a compound required to inhibit bacterial growth. The primary endpoint is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8][9] This is the gold-standard metric for quantifying the potency of a novel compound.

To ensure that results are consistent and comparable across different laboratories, protocols must be standardized. The leading authorities that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[10][11][12][13] While their specific breakpoints are for clinical diagnostics, their methodologies for testing provide the authoritative framework for all antimicrobial research.[14]

Pillar 2: Screening Protocols for N-phenylacetamide Derivatives

The first step in evaluating a new library of N-phenylacetamide derivatives is typically a screening assay to identify promising candidates. The agar well diffusion method is a robust, cost-effective, and widely used technique for this purpose.[1][2][7]

Protocol 1: Agar Well Diffusion Assay

Causality and Rationale: This method is selected for initial screening because it allows for the simultaneous testing of multiple compounds and concentrations against a bacterial lawn. It provides a clear visual indication of activity, making it easy to identify hits. The size of the inhibition zone is proportional to the compound's potency and its ability to diffuse through the agar.

Experimental Workflow Diagram

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 4-5 well-isolated colonies of the target bacterium from an overnight culture plate.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15][16] This standardization is critical for ensuring the bacterial lawn has a consistent density, which is essential for reproducible results.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure complete coverage.[17] MHA is the recommended medium as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.

-

Allow the plate to dry for 5-15 minutes before proceeding.

-

-

Assay Setup:

-

Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the inoculated agar.[2][18]

-

Prepare stock solutions of the N-phenylacetamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.[16][18]

-

-

Inclusion of Self-Validating Controls:

-

Positive Control: Add a solution of a known effective antibiotic (e.g., Ciprofloxacin, Gentamicin) to one well. This confirms that the bacteria are susceptible and the assay conditions are appropriate.

-

Negative (Solvent) Control: Add the pure solvent (e.g., DMSO) to another well. This is crucial to ensure that the solvent itself does not exhibit any antibacterial activity, which would otherwise lead to false-positive results.

-

-

Incubation and Measurement:

Pillar 3: Quantitative Potency Determination

Following the initial screening, compounds that show promising activity must be evaluated quantitatively to determine their potency. The Broth Microdilution method is the internationally accepted standard for determining the MIC.[10]

Protocol 2: Broth Microdilution for MIC Determination

Causality and Rationale: This method provides a discrete numerical value (the MIC) that represents the potency of the compound. By exposing bacteria to a range of precisely defined concentrations in a liquid medium, it overcomes the limitations of diffusion assays, which can be influenced by a compound's molecular weight and solubility. The 96-well plate format allows for efficient testing of multiple compounds and replicates.

Experimental Workflow Diagram

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Microtiter Plate:

-

In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

-

Prepare a stock solution of your N-phenylacetamide derivative at 2x the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a concentration gradient across the plate.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described previously.

-

Perform a further dilution of this suspension in CAMHB. A common final concentration in the wells is 5 x 10⁵ CFU/mL.[6]

-

-

Inoculation and Controls:

-

Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL, and the drug concentrations will be halved to their final test concentrations.

-

Growth Control (Column 11): This well contains 100 µL of CAMHB and 100 µL of the bacterial inoculum. It should show robust turbidity after incubation.

-

Sterility Control (Column 12): This well contains 200 µL of sterile CAMHB only. It should remain clear, confirming the sterility of the medium.

-

-

Incubation and MIC Determination:

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and reference antibiotics.

Table 1: Example Antibacterial Activity Data for N-phenylacetamide Derivatives

| Compound ID | Test Organism | Agar Well Diffusion | Broth Microdilution |

| Zone of Inhibition (mm) | MIC (µg/mL) | ||

| Derivative A | S. aureus ATCC 25923 | 22 | 8 |

| E. coli ATCC 25922 | 15 | 64 | |

| Derivative B | S. aureus ATCC 25923 | 18 | 32 |

| E. coli ATCC 25922 | 10 | >128 | |

| Ciprofloxacin | S. aureus ATCC 25923 | 25 | 1 |

| (Positive Control) | E. coli ATCC 25922 | 30 | 0.25 |

| DMSO | S. aureus ATCC 25923 | 0 | >10% v/v |

| (Negative Control) | E. coli ATCC 25922 | 0 | >10% v/v |

Interpretation:

-

A larger zone of inhibition suggests greater activity in the diffusion assay.

-

A lower MIC value indicates higher potency. In the example above, Derivative A is more potent than Derivative B against both strains.

-

Comparing activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides initial insights into the compound's spectrum of activity.

Advanced Insights and Future Directions

-

Mechanism of Action: Preliminary studies suggest that some N-phenylacetamide derivatives may exert their antibacterial effect by disrupting the bacterial cell membrane or inhibiting essential enzymes like ParE, a bacterial topoisomerase.[3][19] Further mechanistic studies, such as scanning electron microscopy (SEM) or enzyme inhibition assays, are critical next steps.[3][19]

-

Bacteriostatic vs. Bactericidal Activity: The MIC value indicates growth inhibition (bacteriostatic), but not necessarily cell death (bactericidal). The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing the clear wells from the MIC assay onto antibiotic-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[9]

-

Structure-Activity Relationship (SAR): A systematic evaluation of a library of derivatives, as outlined in these protocols, allows for the establishment of SAR.[3] This helps identify the chemical moieties responsible for antibacterial activity, guiding the rational design of more potent and effective compounds.

References

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). Rakuno Gakuen University, Veterinary AMR Center, NVAL, MAFF. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules, 25(8), 1836. [Link]

-

Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 71(2), 129-140. [Link]

-

EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Online. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

-

Shukla, K. S., et al. (2016). IN-VITRO ANTIMICROBIAL SCREENING OF 2-(4-((2, 4-DIOXOTHIAZOLIDIN-5-YLIDENE) METHYL) PHENOXY)-N- PHENYLACETAMIDE. International Journal of Chemical Research, 8(3), 195-200. [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

-

EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. (2024). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

Das, S., et al. (2001). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 27(4), 389-392. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Nature Protocols, 3(2), 163-175. [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

-

Sharma, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Drug Delivery and Therapeutics, 11(5), 118-123. [Link]

-

Kahlmeter, G. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

-

Kim, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(6), 1-4. [Link]

-

NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). University of North Carolina. [Link]

-

Bioinfo Publications. (2016). IN-VITRO ANTIMICROBIAL SCREENING OF 2-(4-((2, 4-DIOXOTHIAZOLIDIN-5-YLIDENE) METHYL) PHENOXY)-N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Digest Journal of Nanomaterials and Biostructures, 8(3), 1271-1279. [Link]

-

National Center for Biotechnology Information. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. [Link]

-

TheRubinLab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-